molecular formula C13H20O2 B7976387 1-(3,5-Dimethyl-4-methoxyphenyl)-1-butanol

1-(3,5-Dimethyl-4-methoxyphenyl)-1-butanol

Cat. No.: B7976387
M. Wt: 208.30 g/mol
InChI Key: FEYWMWWQOQAQGC-UHFFFAOYSA-N
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Description

1-(3,5-Dimethyl-4-methoxyphenyl)-1-butanol is an organic compound characterized by a butanol group attached to a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethyl-4-methoxyphenyl)-1-butanol typically involves the alkylation of a substituted phenol followed by reduction. One common method is the Friedel-Crafts alkylation of 3,5-dimethyl-4-methoxybenzene with butanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The resulting ketone is then reduced to the corresponding alcohol using a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like distillation and crystallization are often employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethyl-4-methoxyphenyl)-1-butanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The compound can be further reduced to the corresponding alkane using strong reducing agents.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in DMF (Dimethylformamide) for nucleophilic aromatic substitution.

Major Products

    Oxidation: 1-(3,5-Dimethyl-4-methoxyphenyl)-1-butanone.

    Reduction: 1-(3,5-Dimethyl-4-methoxyphenyl)butane.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3,5-Dimethyl-4-methoxyphenyl)-1-butanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethyl-4-methoxyphenyl)-1-butanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, potentially leading to therapeutic outcomes like reduced inflammation or pain relief.

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-Dimethyl-4-hydroxyphenyl)-1-butanol: Similar structure but with a hydroxyl group instead of a methoxy group.

    1-(3,5-Dimethylphenyl)-1-butanol: Lacks the methoxy group, leading to different chemical properties and reactivity.

    1-(4-Methoxyphenyl)-1-butanol: Similar but without the dimethyl substitutions on the phenyl ring.

Uniqueness

1-(3,5-Dimethyl-4-methoxyphenyl)-1-butanol is unique due to the combination of its methoxy and dimethyl substitutions, which confer specific steric and electronic properties. These features influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(4-methoxy-3,5-dimethylphenyl)butan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2/c1-5-6-12(14)11-7-9(2)13(15-4)10(3)8-11/h7-8,12,14H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEYWMWWQOQAQGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC(=C(C(=C1)C)OC)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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